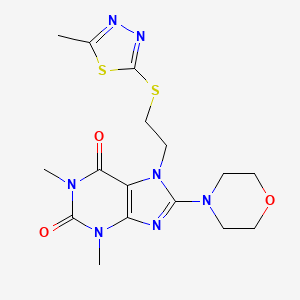
N-(4-(2-(3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-(3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl)phenyl)acetamide is a multifaceted compound with significant implications in medicinal and industrial chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions The synthesis of N-(4-(2-(3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of 3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin, followed by its condensation with 4-(2-bromoethyl)phenylacetic acid under controlled conditions. The reaction requires meticulous monitoring of temperature and pH to ensure the desired product.
Industrial Production Methods
Industrial production often employs large-scale reactors, optimizing yield and purity through precise control of reaction parameters. Techniques such as crystallization, filtration, and chromatographic purification are utilized to obtain the final compound in high purity suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions N-(4-(2-(3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl)phenyl)acetamide undergoes several types of reactions:
Oxidation
: The compound can be oxidized to form various oxidation products, often using reagents like potassium permanganate or chromium trioxide.
Reduction
: Reduction reactions typically involve hydrogenation or use of reducing agents such as lithium aluminium hydride.
Substitution
: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic ring or the naphthyridine moiety.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents
: Potassium permanganate, chromium trioxide.
Reducing agents
: Lithium aluminium hydride, palladium on carbon (for hydrogenation).
Substituting agents
: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the reaction conditions and reagents used. Oxidation can lead to oxo derivatives, reduction often yields alcohols or amines, and substitution can introduce various functional groups onto the phenyl or naphthyridine rings.
Wissenschaftliche Forschungsanwendungen
Chemistry In chemistry, N-(4-(2-(3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl)phenyl)acetamide serves as a versatile intermediate in the synthesis of more complex molecules. It is also studied for its reactivity and potential to form novel compounds through various organic reactions.
Biology
The compound has demonstrated significant biological activity, including potential anti-inflammatory and anti-cancer properties. Research is ongoing to elucidate its mechanisms of action and therapeutic potential in these areas.
Medicine
Due to its bioactive properties, this compound is under investigation for use in drug development, particularly for its potential in treating inflammatory diseases and certain types of cancer.
Industry
In industrial applications, the compound is used in the synthesis of advanced materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism by which N-(4-(2-(3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl)phenyl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, in cancer cells, it may inhibit certain signaling pathways, resulting in reduced cell proliferation and increased apoptosis.
Vergleich Mit ähnlichen Verbindungen
Compared to other naphthyridine-based compounds, N-(4-(2-(3-cyano-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl)phenyl)acetamide is unique due to its specific substitution pattern and resultant biological activity. Similar compounds include:
1,2,7,8-Tetrahydro-1,6-naphthyridine derivatives with different acyl groups.
Compounds with varied aryl substitutions.
Analogues with alternative functional groups on the phenyl ring.
Each of these analogues exhibits distinct chemical and biological properties, underscoring the significance of structural variations in the activity and applications of these compounds.
Eigenschaften
IUPAC Name |
N-[4-[2-(3-cyano-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridin-6-yl)-2-oxoethyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-12(24)21-16-4-2-13(3-5-16)8-18(25)23-7-6-17-15(11-23)9-14(10-20)19(26)22-17/h2-5,9H,6-8,11H2,1H3,(H,21,24)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKIZBIZJSUQMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(furan-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2398626.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B2398627.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2398628.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2398629.png)
![2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-cyclohexylacetamide](/img/structure/B2398634.png)


![6-methoxy-1-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B2398640.png)


![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2398643.png)
![8,13,14-trimethyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B2398644.png)
![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2398645.png)

